(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound A' and is known to possess a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
Studies have shown that (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also possesses analgesic properties by modulating the activity of pain receptors in the central nervous system. Additionally, it has been shown to improve cognitive function by increasing the levels of neurotransmitters such as acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, it has been shown to possess several therapeutic properties, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and costly.
Future Directions
There are several future directions for research on (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Furthermore, research can be conducted to optimize the synthesis method and improve the yield and purity of the final product.
Synthesis Methods
The synthesis of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone is a complex process that involves several steps. The first step involves the synthesis of 4-methylpiperidin-1-yl)methanone, which is then reacted with 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product. The purity and yield of the product can be improved by further purification using techniques such as column chromatography and recrystallization.
Scientific Research Applications
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-19-12-14-26(15-13-19)24(28)22-17-27(16-20-8-4-2-5-9-20)25-23(22)29-18-21-10-6-3-7-11-21/h2-11,17,19H,12-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDIJDIIUWKPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone |
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